(5R,6S)-6-(1-hydroxyethyl)-3-((S)-1-(1-iminoethyl)pyrrolidin-3-ylthio)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
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Overview
Description
Panipenem is a carbapenem antibiotic that has been used primarily in Japan since the 1990s. It is known for its broad-spectrum antibacterial activity and is often used in combination with betamipron to reduce nephrotoxicity . Carbapenems, including panipenem, are unique among β-lactams due to their resistance to hydrolysis by most β-lactamases .
Preparation Methods
The preparation of panipenem involves several synthetic steps. Initially, methyl acetoacetate and p-nitrobenzyl alcohol are used as raw materials to prepare the panipenem parent nucleus through a series of reactions: ester exchange, diazo reaction, enolization, substitution, hydrolysis, and ring-closing . The side chain is prepared using (3R)-3-hydroxy-pyrrolidine hydrochloride and nitrobenzyl chroformate ester through amidation, sulfonylation, nucleophilic substitution, and saponification . Finally, the parent nucleus and side chain are joined by condensation, followed by catalytic hydrolysis and imidization to obtain panipenem .
Chemical Reactions Analysis
Panipenem undergoes various chemical reactions, including isomerization and degradation. In aqueous solutions, it can isomerize between Z-form and E-form, with the rates affected by pH . The degradation of panipenem follows pseudo-first-order kinetics, with the rate influenced by the initial concentration and pH of the solution . Common reagents used in these reactions include 2-(N-Morpholino) ethanesulfonic acid and 3-(N-Morpholino) propanesulfonic acid . Major products formed from these reactions include different isomers and degradation products.
Scientific Research Applications
Panipenem has been extensively studied for its antibacterial properties. It is effective against a wide range of Gram-positive and Gram-negative bacteria, making it a valuable antibiotic for treating severe infections . In addition to its use in medicine, panipenem has been studied for its role in combating antibiotic resistance. Research has shown that it can inhibit β-lactamases, enzymes that many bacteria produce to resist β-lactam antibiotics . This makes panipenem a critical component in the fight against multidrug-resistant bacterial infections .
Mechanism of Action
Once inside, it acylates penicillin-binding proteins, which are essential for bacterial cell wall synthesis . This action disrupts the cell wall synthesis, leading to bacterial cell death. Betamipron, often combined with panipenem, inhibits the renal uptake of panipenem, reducing its nephrotoxicity .
Comparison with Similar Compounds
Panipenem is part of the carbapenem family, which includes other antibiotics such as imipenem-cilastatin, meropenem, ertapenem, doripenem, and biapenem . Compared to these compounds, panipenem is unique in its combination with betamipron to reduce nephrotoxicity . While all carbapenems share a broad spectrum of activity and resistance to β-lactamases, panipenem’s specific formulation offers a distinct advantage in terms of safety and efficacy .
Properties
Molecular Formula |
C15H21N3O4S |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
(5R,6S)-3-[(3S)-1-ethanimidoylpyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H21N3O4S/c1-7(19)12-10-5-11(13(15(21)22)18(10)14(12)20)23-9-3-4-17(6-9)8(2)16/h7,9-10,12,16,19H,3-6H2,1-2H3,(H,21,22)/t7?,9-,10+,12+/m0/s1 |
InChI Key |
TYMABNNERDVXID-MTGXGNTLSA-N |
Isomeric SMILES |
CC([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)S[C@H]3CCN(C3)C(=N)C)O |
Canonical SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SC3CCN(C3)C(=N)C)O |
Origin of Product |
United States |
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